2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group, a naphthyl group, and an oxadiazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methoxyphenylmethyl group can be introduced through a nucleophilic substitution reaction, while the naphthyl group can be attached via an amide bond formation using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. Purification steps such as recrystallization, chromatography, and distillation are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxadiazole ring produces amines .
Scientific Research Applications
2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The methoxyphenyl and naphthyl groups contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione
Uniqueness
Compared to similar compounds, 2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE is unique due to its specific combination of functional groups and structural features. The presence of both methoxyphenyl and naphthyl groups, along with the oxadiazole ring, imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H19N3O3S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C22H19N3O3S/c1-27-17-11-9-15(10-12-17)13-21-24-25-22(28-21)29-14-20(26)23-19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13-14H2,1H3,(H,23,26) |
InChI Key |
CKGRYPGSPVSYGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.